N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide, commonly known as N-CMP-2,6-DFB, is a novel small molecule inhibitor of the proteasome. Proteasomes are a family of proteases that are responsible for the degradation of proteins and peptides in cells. N-CMP-2,6-DFB has been studied for its potential as an inhibitor of the proteasome and its applications in the field of scientific research.
Scientific Research Applications
N-CMP-2,6-DFB has been studied for its potential applications in the field of scientific research. It has been shown to be a potent inhibitor of the proteasome and has been used in the study of proteasome-mediated protein degradation. N-CMP-2,6-DFB has also been used in the study of cancer and other diseases, as well as in the study of cell signaling pathways.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been found to inhibit tyrosine kinase and cyclin-dependent kinase (cdk4) . These enzymes play crucial roles in cell cycle regulation and signal transduction pathways .
Mode of Action
It’s likely that it interacts with its targets (possibly tyrosine kinase and cdk4) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to disruption of the cell cycle and signal transduction pathways, potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and signal transduction, given its potential targets . Inhibition of tyrosine kinase and CDK4 can disrupt the normal progression of the cell cycle and impair signal transduction, leading to apoptosis or cell death .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of the cell cycle and signal transduction pathways, leading to cell death . This could potentially make it effective against diseases characterized by uncontrolled cell proliferation, such as cancer .
Advantages and Limitations for Lab Experiments
N-CMP-2,6-DFB has several advantages for use in laboratory experiments. It is a potent inhibitor of the proteasome and can be used to study proteasome-mediated protein degradation. It is also relatively stable and can be stored for long periods of time. However, N-CMP-2,6-DFB is relatively expensive and is not readily available from commercial suppliers.
Future Directions
There are a number of potential future directions for the use of N-CMP-2,6-DFB in scientific research. It could be used to further study the mechanism of action of the proteasome and its role in protein degradation. It could also be used to study the effects of proteasome inhibition on cell signaling pathways and the development of cancer and other diseases. Additionally, N-CMP-2,6-DFB could be used to develop new therapeutic agents for the treatment of cancer and other diseases.
Synthesis Methods
N-CMP-2,6-DFB was synthesized in a five-step process from commercially available starting materials. The first step involved the formation of a 2-chloromethylpyridine from the reaction of ethyl chloroformate and 2-chloromethylpyridine. The second step involved the formation of a 3-chloromethylpyridine from the reaction of ethyl chloroformate and 3-chloromethylpyridine. The third step involved the formation of a 4-chloromethylpyridine from the reaction of ethyl chloroformate and 4-chloromethylpyridine. The fourth step involved the formation of a 5-chloromethylpyridine from the reaction of ethyl chloroformate and 5-chloromethylpyridine. The fifth step involved the formation of N-CMP-2,6-DFB from the reaction of 2,6-difluorobenzamide and the 5-chloromethylpyridine.
properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2N3O2/c1-8-14(16(24)22-7-9(17)5-6-12(22)20-8)21-15(23)13-10(18)3-2-4-11(13)19/h2-7H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRMNIFROLJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.